molecular formula C7H7F3N2 B2984249 4-Methyl-2-(trifluoromethyl)pyridin-3-amine CAS No. 1211540-24-7

4-Methyl-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B2984249
CAS No.: 1211540-24-7
M. Wt: 176.142
InChI Key: DDAPVBPJEIXQMZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyridin-3-amine is a nitrogen-containing heterocyclic compound. It features a pyridine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position, along with an amine group at the 3-position.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of 4-Methyl-2-(trifluoromethyl)pyridin-3-amine and other TFMP derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-2-(trifluoromethyl)pyridin-3-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours . The product is then isolated and purified through standard techniques such as extraction and chromatography.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may incorporate more efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding oxides or hydroxylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The combination of a trifluoromethyl group and an amine group on the pyridine ring makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds.

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPVBPJEIXQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211540-24-7
Record name 4-methyl-2-(trifluoromethyl)pyridin-3-amine
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